1-(2-Chloro-1,1,2-trifluoroethoxy)-4-isocyanatobenzene
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Overview
Description
1-(2-Chloro-1,1,2-trifluoroethoxy)-4-isocyanatobenzene is a chemical compound known for its unique structural properties and reactivity. It is characterized by the presence of a chloro-trifluoroethoxy group and an isocyanate group attached to a benzene ring. This compound is of interest in various fields of scientific research and industrial applications due to its distinctive chemical behavior.
Preparation Methods
The synthesis of 1-(2-Chloro-1,1,2-trifluoroethoxy)-4-isocyanatobenzene typically involves the reaction of 4-isocyanatobenzene with 2-chloro-1,1,2-trifluoroethanol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(2-Chloro-1,1,2-trifluoroethoxy)-4-isocyanatobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines to form urea derivatives.
Addition Reactions: The compound can participate in addition reactions with alcohols to form carbamate esters.
Oxidation and Reduction: While specific oxidation and reduction reactions may not be well-documented, the presence of the chloro and trifluoro groups suggests potential reactivity under appropriate conditions.
Common reagents used in these reactions include amines, alcohols, and bases like triethylamine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Chloro-1,1,2-trifluoroethoxy)-4-isocyanatobenzene finds applications in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity with nucleophiles makes it useful in the modification of biomolecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-1,1,2-trifluoroethoxy)-4-isocyanatobenzene involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic, allowing it to react readily with nucleophilic species such as amines and alcohols. This reactivity is exploited in various applications to form stable derivatives with desired properties.
Comparison with Similar Compounds
Similar compounds to 1-(2-Chloro-1,1,2-trifluoroethoxy)-4-isocyanatobenzene include:
- 2-(2-Chloro-1,1,2-trifluoroethoxy)-benzoic acid
- 2’-(2-Chloro-1,1,2-trifluoroethoxy)-acetophenone
- 4-(2-Chloro-1,1,2-trifluoroethoxy)-aniline
These compounds share the chloro-trifluoroethoxy group but differ in their functional groups attached to the benzene ring. The uniqueness of this compound lies in its isocyanate group, which imparts distinct reactivity and applications compared to its analogs.
Properties
IUPAC Name |
1-(2-chloro-1,1,2-trifluoroethoxy)-4-isocyanatobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF3NO2/c10-8(11)9(12,13)16-7-3-1-6(2-4-7)14-5-15/h1-4,8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCFOIMMVHJGHHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C=O)OC(C(F)Cl)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF3NO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20604625 |
Source
|
Record name | 1-(2-Chloro-1,1,2-trifluoroethoxy)-4-isocyanatobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20604625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.59 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55226-02-3 |
Source
|
Record name | 1-(2-Chloro-1,1,2-trifluoroethoxy)-4-isocyanatobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20604625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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